molecular formula C23H22N2O4 B4132049 benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No. B4132049
M. Wt: 390.4 g/mol
InChI Key: OTPBFVGUOHBVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a chemical compound that belongs to the pyran family. It is a synthetic compound that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and fungi. It may also work by inhibiting the growth of bacteria.
Biochemical and Physiological Effects
Benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

Benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized in the lab. Another advantage is that it has shown potential in various scientific research applications. One limitation is that its mechanism of action is not fully understood. Another limitation is that more research is needed to fully understand its potential in the treatment of various diseases.

Future Directions

There are several future directions for the study of benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate. One future direction is to study its potential in the treatment of neurodegenerative diseases. Another future direction is to study its potential in the treatment of antibiotic-resistant bacteria. Another future direction is to study its potential in the development of new anticancer and antifungal drugs.
Conclusion
In conclusion, benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a synthetic compound that has shown potential in various scientific research applications. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been studied for its potential in the treatment of neurodegenerative diseases. While more research is needed to fully understand its potential, benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a promising compound that could lead to the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate has shown potential in various scientific research applications. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been studied for its potential in the treatment of neurodegenerative diseases.

properties

IUPAC Name

benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-3-27-18-11-9-17(10-12-18)21-19(13-24)22(25)29-15(2)20(21)23(26)28-14-16-7-5-4-6-8-16/h4-12,21H,3,14,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPBFVGUOHBVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)OCC3=CC=CC=C3)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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